molecular formula C9H10O2 B8801007 2-(1-Methylcyclopropyl)-4H-pyran-4-one CAS No. 1163707-49-0

2-(1-Methylcyclopropyl)-4H-pyran-4-one

Cat. No.: B8801007
CAS No.: 1163707-49-0
M. Wt: 150.17 g/mol
InChI Key: WZNJVVLMTFIMBO-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)-4H-pyran-4-one is a heterocyclic organic compound characterized by a pyran-4-one core substituted at the 2-position with a 1-methylcyclopropyl group. The methylcyclopropyl substituent introduces steric and electronic effects that influence reactivity, stability, and intermolecular interactions.

Properties

CAS No.

1163707-49-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(1-methylcyclopropyl)pyran-4-one

InChI

InChI=1S/C9H10O2/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3

InChI Key

WZNJVVLMTFIMBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=O)C=CO2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of pyran, including 2-(1-Methylcyclopropyl)-4H-pyran-4-one, exhibit significant antitumor properties. For instance, studies have shown that certain 4H-pyran derivatives can inhibit the proliferation of cancer cells, such as HCT-116 colorectal cancer cells. These compounds have demonstrated cytotoxic effects with IC50 values lower than conventional chemotherapeutics, indicating their potential as anticancer agents .

2. Antimicrobial Properties
Pyran derivatives are being investigated for their antibacterial and antifungal activities. In one study, specific 4H-pyran derivatives were tested against various Gram-positive bacteria and showed promising results, outperforming traditional antibiotics like ampicillin. This suggests that this compound could be developed into a novel antimicrobial agent .

3. Antioxidant Effects
The antioxidant capacity of pyran derivatives has been evaluated through DPPH scavenging assays. Certain compounds within this class have shown superior radical-scavenging abilities compared to established antioxidants, indicating their potential utility in preventing oxidative stress-related diseases .

Materials Science Applications

1. Fluorophores and Mechanochromism
Recent studies have highlighted the use of styryl-substituted 4-pyrones as fluorophores due to their unique photophysical properties. These compounds can exhibit mechanochromism—changes in color when subjected to mechanical stress—making them suitable for applications in sensors and smart materials . The incorporation of this compound into polymer matrices could enhance the functionality of these materials.

2. DNA Binding Studies
Research has shown that certain pyran derivatives can bind to DNA through the minor groove, which is crucial for developing therapeutic agents targeting genetic material. This property can be exploited in designing drugs that specifically interact with DNA for therapeutic interventions in genetic disorders or cancer .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Case Studies

Case Study 1: Antitumor Activity Assessment
In a study assessing the cytotoxic effects of various pyran derivatives on HCT-116 cells, compounds were screened for their ability to inhibit cell growth. The results indicated that specific modifications to the pyran structure significantly enhanced anticancer activity, with some derivatives achieving IC50 values below those of standard treatments .

Case Study 2: Antimicrobial Evaluation
A series of experiments tested the antibacterial efficacy of pyran derivatives against common pathogens. The results showed that certain compounds exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analog: 2-Cyclopropyl-6-phenyl-4H-pyran-4-one (CAS 76209-47-7)

A closely related compound, 2-Cyclopropyl-6-phenyl-4H-pyran-4-one, shares the pyran-4-one scaffold but differs in substituents. Key distinctions include:

Property 2-(1-Methylcyclopropyl)-4H-pyran-4-one 2-Cyclopropyl-6-phenyl-4H-pyran-4-one
Molecular Formula C₉H₁₀O₂ (hypothesized) C₁₄H₁₂O₂
Molecular Weight ~150.17 g/mol (estimated) 212.24 g/mol (reported)
Substituents 2-(1-Methylcyclopropyl) 2-Cyclopropyl, 6-phenyl
Key Structural Features Methyl group on cyclopropyl ring Phenyl group at position 6
Implications of Structural Differences:

Steric Effects : The 1-methylcyclopropyl group in the target compound increases steric hindrance compared to the unsubstituted cyclopropyl group in the analog. This may reduce reactivity in nucleophilic or electrophilic reactions.

In contrast, the target compound’s lack of a phenyl group may result in lower logP (~1.8–2.2 estimated).

Synthetic Accessibility : The synthesis of 2-Cyclopropyl-6-phenyl-4H-pyran-4-one typically involves cyclopropanation and Friedel-Crafts reactions . The target compound’s methylcyclopropyl group may require specialized reagents or conditions to avoid ring strain-induced decomposition.

Broader Context: Pyran-4-one Derivatives

Pyran-4-one derivatives exhibit diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. For example:

  • 4-Hydroxy-2H-pyran-2-ones: Known for metal-chelating properties, impacting enzyme inhibition.
  • 6-Alkyl-4H-pyran-4-ones : Studied for antifungal activity due to their ability to disrupt fungal membranes.

The absence of a hydroxyl or alkyl group in this compound suggests distinct mechanistic pathways compared to these analogs. Its unique substituents may favor applications in materials science (e.g., as a ligand or building block for polymers) rather than direct biological activity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via enolate formation from the β-ketoester, followed by nucleophilic attack on the aldehyde. Subsequent cyclization and dehydration yield the pyranone ring. Piperidine (10–20 mol%) is commonly employed as a catalyst in ethanol under reflux (78–80°C) for 6–8 hours. For example, the condensation of ethyl acetoacetate with 1-methylcyclopropanecarboxaldehyde in ethanol at 80°C produced the target compound in 72% yield after recrystallization.

Table 1: Knoevenagel Condensation Parameters

ComponentQuantity/ConditionRole
Ethyl acetoacetate1.0 mmolβ-Ketoester substrate
1-Methylcyclopropanecarboxaldehyde1.0 mmolAldehyde substrate
Piperidine15 mol%Base catalyst
Ethanol10 mLSolvent
Temperature80°CReflux conditions
Reaction Time7 hoursCompletion time
Yield72%Isolated yield

Limitations and Modifications

While effective, traditional Knoevenagel methods often require prolonged reaction times. Microwave irradiation (100–150°C, 20–30 minutes) has been shown to enhance reaction efficiency, achieving yields up to 88%. Additionally, substituting piperidine with KOH-loaded CaO under solvent-free conditions reduced reaction times to 10 minutes with 92% yield.

Cyclopropanation of Preformed Pyranones

Introducing the methylcyclopropyl group post-pyranone formation is an alternative strategy. This two-step approach involves synthesizing a 4H-pyran-4-one intermediate followed by cyclopropanation.

Direct Cyclopropanation

The pyranone intermediate reacts with methylcyclopropyl magnesium bromide in tetrahydrofuran (THF) at −78°C. Quenching with aqueous NH4Cl yields the product after column chromatography. This method offers precise stereochemical control but requires stringent anhydrous conditions.

Transition Metal-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions between 2-iodo-4H-pyran-4-one and methylcyclopropylzinc bromide have been explored. Using Pd(PPh3)4 (5 mol%) in THF at 60°C for 12 hours afforded the product in 65% yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Knoevenagel condensation. In one protocol, a mixture of ethyl acetoacetate, 1-methylcyclopropanecarboxaldehyde, and piperidine in ethanol was irradiated at 150°C for 20 minutes, yielding 88% of the product. This method reduces energy consumption and minimizes side reactions.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Method
Temperature150°C80°C
Time20 minutes7 hours
Yield88%72%
Energy Input300 W150 W

Green Chemistry Approaches

Solvent-Free Synthesis

Employing KOH-loaded CaO (20 wt%) as a catalyst, a solvent-free reaction between ethyl acetoacetate, malononitrile, and 1-methylcyclopropanecarboxaldehyde at 60°C for 10 minutes achieved 92% yield. The catalyst’s basic sites facilitate simultaneous enolate formation and cyclization.

Aqueous-Mediated Reactions

Iodine (10 mol%) in water-ethanol (1:1) at 70°C for 4 hours provided the product in 84% yield. This method avoids toxic organic solvents, aligning with green chemistry principles.

Catalytic Reductive Methods

Zinc-Mediated Reduction

Reduction of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one with zinc dust in HCl at 70–80°C produced intermediates that were subsequently functionalized with methylcyclopropyl groups. This method, however, requires careful pH control to prevent over-reduction.

N-Methylmorpholine (NMM) Catalysis

NMM (30 mol%) in ethanol facilitated a one-pot reaction between aldehydes, malononitrile, and diketones at room temperature, yielding 4H-pyran precursors in 75–85% yield . Subsequent methylation and cyclopropanation steps completed the synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-(1-methylcyclopropyl)-4H-pyran-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via cyclopropanation of precursor pyran-4-one derivatives. For example, cyclopropane rings are often introduced using transition-metal-catalyzed reactions (e.g., palladium-mediated coupling) or via [2+1] cycloaddition strategies. A critical factor is the stability of the cyclopropyl group under acidic/basic conditions, which may necessitate mild reagents.

  • Key Parameters : Temperature control (e.g., 0–25°C to prevent ring-opening), solvent polarity (tetrahydrofuran or dichloromethane preferred), and catalyst selection (e.g., Pd(OAc)₂ for regioselectivity).
  • Yield Optimization : Use HPLC to monitor intermediates and adjust stoichiometry of cyclopropane precursors (e.g., methylcyclopropane derivatives) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

Methodological Answer:

  • NMR : The cyclopropyl proton signals appear as distinct multiplets in the range δ 0.5–1.5 ppm. The pyran-4-one carbonyl resonance is typically downfield (δ 165–175 ppm in ¹³C NMR).
  • IR : A strong C=O stretch near 1680 cm⁻¹ and cyclopropane C-H bending at 1000–1100 cm⁻¹.
  • HRMS : Exact mass analysis (e.g., ESI-TOF) confirms the molecular formula (e.g., C₉H₁₀O₂ requires m/z 150.0681). Cross-validate with isotopic patterns to distinguish from isomers like 2-(2-methylcyclopropyl) derivatives .

Q. What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 40°C; store at –20°C under inert gas (argon).
  • Light Sensitivity : UV exposure leads to cyclopropane ring cleavage; use amber vials.
  • Humidity : Hydrolysis of the pyranone ring is minimized in anhydrous solvents (e.g., dried DMSO). Monitor via periodic TLC/HPLC and compare degradation products with reference standards .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of the cyclopropyl group in this compound during catalytic reactions?

Methodological Answer:

  • DFT Calculations : Optimize the transition state of ring-opening reactions using Gaussian or ORCA software. Focus on bond dissociation energies (BDEs) of cyclopropane C-C bonds (typically 60–65 kcal/mol).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar protic solvents stabilize carbocation intermediates).
  • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots from controlled thermal degradation studies) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

Methodological Answer:

  • Assay-Specific Factors : Check for interference from assay components (e.g., DMSO solubility limits or redox-active impurities).
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding affinity if discrepancies arise in enzyme inhibition vs. cellular activity .

Q. How can in vivo metabolic pathways of this compound be traced using isotopic labeling?

Methodological Answer:

  • Isotope Incorporation : Synthesize ¹³C-labeled analogs at the cyclopropane or pyranone carbonyl. Administer to model organisms (e.g., rodents) and collect plasma/tissue samples.
  • LC-MS/MS Analysis : Detect labeled metabolites (e.g., hydroxylated or glucuronidated derivatives) using MRM (multiple reaction monitoring).
  • Pathway Mapping : Use software like MetaboAnalyst to correlate isotopic enrichment with metabolic networks (e.g., CYP450-mediated oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.